molecular formula C10H13NO2 B13709876 2-(1,4-Dioxan-2-yl)aniline

2-(1,4-Dioxan-2-yl)aniline

Cat. No.: B13709876
M. Wt: 179.22 g/mol
InChI Key: ZOCLWGBDXKTGIG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Overview of the Compound's Structural Features and Nomenclature Significance

2-(1,4-Dioxan-2-yl)aniline is an organic compound with the chemical formula C₁₀H₁₃NO₂ and a molecular weight of 179.22 g/mol . rsc.orgbldpharm.com Its structure is characterized by an aniline (B41778) moiety substituted at the ortho position with a 1,4-dioxane (B91453) ring. The formal name, this compound, clearly delineates this arrangement: the "2-" prefix indicates the point of attachment of the dioxane ring to the aniline's phenyl group, and "1,4-dioxane" specifies the heterocyclic ether with oxygen atoms at the first and fourth positions of the six-membered ring. The systematic IUPAC name for this compound is this compound.

The key structural identifiers for this compound are:

CAS Number: 1622835-62-4 bldpharm.com

SMILES: NC1=CC=CC=C1C2OCCOC2 rsc.org

The spatial arrangement of the atoms in the 1,4-dioxane ring, which typically adopts a chair conformation, and its connection to the aniline ring are significant factors influencing the molecule's steric and electronic properties.

Contextualization within Aniline and Dioxane Derivative Chemistry

Aniline and its derivatives are fundamental building blocks in organic chemistry, widely utilized in the synthesis of dyes, polymers, and pharmaceuticals. The amino group on the aromatic ring is a key functional group that can undergo a variety of chemical transformations.

Similarly, the 1,4-dioxane ring is a common motif in organic chemistry. It is often used as a solvent due to its stability and miscibility with a wide range of organic compounds. researchgate.net In the context of a molecular scaffold, the dioxane moiety can influence properties such as solubility, metabolic stability, and receptor binding affinity. For instance, the presence of a dioxane ring has been shown to enhance the metabolic stability of certain drug candidates when compared to analogous structures.

The combination of these two moieties in this compound results in a bifunctional molecule with the potential for diverse reactivity. The aniline portion provides a nucleophilic center and a site for electrophilic aromatic substitution, while the dioxane ring introduces polarity and specific conformational constraints.

Importance of the this compound Scaffold in Synthetic Chemistry Research

While extensive research specifically on this compound is not widely published, its utility as a synthetic intermediate has been demonstrated. A notable application is in the synthesis of Schiff bases. For example, the condensation reaction of 2-(1,3-dioxan-2-yl)aniline with salicylaldehyde (B1680747) yields the Schiff base (E)-2-({[2-(1,3-dioxan-2-yl)phenyl]imino}methyl)phenol. nih.goviucr.org This reaction highlights the reactivity of the aniline's amino group.

The resulting Schiff base exhibits interesting structural properties, such as an intramolecular hydrogen bond and a specific crystalline architecture, which are influenced by the dioxane substituent. nih.goviucr.org Schiff bases are a well-known class of compounds with a broad range of applications, including in catalysis and as ligands for metal complexes, underscoring the potential of this compound as a precursor to more complex molecular architectures.

Scope and Objectives of the Comprehensive Research Outline

The objective of this article is to present a focused and scientifically accurate overview of this compound based on the available academic literature. The scope is strictly limited to the structural features, its context within aniline and dioxane chemistry, and its demonstrated applications in synthetic research. This review will not extend to its isomers or other related dioxane-containing compounds, nor will it cover any pharmacological or toxicological data, as such information is not available in the reviewed literature for this specific compound. The aim is to provide a clear and concise summary of the current state of knowledge regarding this compound.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C10H13NO2

Molecular Weight

179.22 g/mol

IUPAC Name

2-(1,4-dioxan-2-yl)aniline

InChI

InChI=1S/C10H13NO2/c11-9-4-2-1-3-8(9)10-7-12-5-6-13-10/h1-4,10H,5-7,11H2

InChI Key

ZOCLWGBDXKTGIG-UHFFFAOYSA-N

Canonical SMILES

C1COC(CO1)C2=CC=CC=C2N

Origin of Product

United States

Synthetic Methodologies for 2 1,4 Dioxan 2 Yl Aniline and Its Derivatives

Strategies for Constructing the 1,4-Dioxane (B91453) Ring System in Conjunction with the Aniline (B41778) Moiety

The formation of the 1,4-dioxane ring is a critical step in the synthesis of 2-(1,4-dioxan-2-yl)aniline. Several strategies can be envisioned, primarily involving cyclization reactions.

Cyclization Reactions for Dioxane Ring Formation

The synthesis of 2-substituted-1,4-dioxanes can be achieved through various cyclization pathways. One common method involves the Williamson ether synthesis, where a diol is reacted with a suitable electrophile. For instance, the reaction of ethylene (B1197577) glycol with a substituted epoxide can lead to the formation of a 1,4-dioxane ring. researchgate.netrsc.org A key approach involves the ring-opening of an epoxide with an ethylene glycol mono-salt, followed by cyclization of the resulting diol. researchgate.net This method has been utilized for the multigram preparation of various 2,2-disubstituted and 2,2,3-trisubstituted 1,4-dioxane building blocks. researchgate.net

Another strategy is the cyclo-dehydrochlorination of an ω-chloroalcohol. This can be achieved by first opening an epoxide, such as 3-(2-chloroethoxy)-1,2-epoxypropane, with a nucleophile, followed by intramolecular cyclization to form the 2-functionalized 1,4-dioxane. sctunisie.org Additionally, the bromoalkoxylation of olefins using N-bromosuccinimide (NBS) and ethylene glycol, followed by cyclization of the resulting bromohydrins, provides a route to 2-alkylated 1,4-dioxanes. sctunisie.org

Michael Initiated Ring Closure (MIRC) reactions offer another avenue. Enantiomerically pure substituted 1,4-dioxanes have been prepared from vinyl phenyl selenones and commercially available enantiopure 1,2-diols in the presence of sodium hydride. sciforum.net This one-step procedure involves the conjugate addition of alkoxide anions from the diol to the vinyl phenyl selenone, followed by intramolecular displacement of the phenylseleninyl group to afford the dioxane ring. sciforum.net

The table below summarizes various cyclization strategies for forming the 1,4-dioxane ring.

Cyclization Strategy Key Reagents Description Reference
Williamson Ether SynthesisEpoxide, Ethylene Glycol Mono-saltRing-opening of an epoxide followed by intramolecular cyclization of the resulting diol. researchgate.net
Cyclo-dehydrochlorination3-(2-chloroethoxy)-1,2-epoxypropane, NucleophileRing-opening of the epoxide followed by intramolecular cyclization of the ω-chloroalcohol. sctunisie.org
BromoalkoxylationOlefin, NBS, Ethylene GlycolFormation of a bromohydrin followed by cyclization. sctunisie.org
Michael Initiated Ring Closure (MIRC)Vinyl Phenyl Selenone, 1,2-Diol, Sodium HydrideConjugate addition of a diol-derived alkoxide followed by intramolecular cyclization. sciforum.net

Ring-Closing Metathesis Approaches (Conceptual)

Ring-closing metathesis (RCM) has emerged as a powerful tool for the synthesis of various cyclic compounds. While specific examples for the direct synthesis of this compound via RCM are not prevalent in the literature, the conceptual application of this methodology is worth considering. RCM typically involves the use of ruthenium-based catalysts, such as Grubbs' catalysts, to form cyclic olefins from diene precursors. nih.govnih.gov

The synthesis of 1,4-benzodioxanes, which share the dioxane ring system, has been achieved using ring-closing metathesis with a nitro-Grela catalyst. rsc.org This suggests the potential for adapting RCM to form the simpler 1,4-dioxane ring. However, challenges such as catalyst inhibition by coordinating solvents like 1,4-dioxane itself need to be addressed. nih.govacs.org Studies have shown that the choice of solvent is critical, with some non-coordinating solvents like methyl acetate (B1210297) being more suitable for RCM reactions. nih.govacs.org

While RCM is a powerful technique, its application in forming the specific 1,4-dioxane ring of the target molecule from a di-allyl ether precursor containing the aniline moiety would require careful design of the starting materials and optimization of reaction conditions to avoid catalyst deactivation and promote efficient cyclization. mdpi.com

Amination Reactions for Introducing the Aniline Group

The introduction of the aniline moiety is the second key transformation in the synthesis of this compound. This can be achieved through several amination strategies.

Direct Amination of Dioxane-Containing Precursors

Direct amination involves the introduction of an amino group onto a pre-formed dioxane-containing aromatic ring. This can be accomplished through the reaction of an aryl halide with ammonia (B1221849) or an ammonia equivalent. Palladium-catalyzed amination of aryl halides with ammonia solutions in 1,4-dioxane has been reported for the synthesis of primary anilines. researchgate.net This method often utilizes specialized phosphine (B1218219) ligands to achieve high yields and selectivity for the primary amine. researchgate.net

Buchwald-Hartwig Amination and Related Cross-Coupling Strategies

The Buchwald-Hartwig amination is a highly versatile palladium-catalyzed cross-coupling reaction for the formation of carbon-nitrogen bonds. wikipedia.org This reaction allows for the coupling of an amine with an aryl halide or triflate. In the context of synthesizing this compound, this would involve reacting a 2-halo- or 2-triflyloxy-substituted phenyl-1,4-dioxane with an ammonia equivalent. The reaction typically employs a palladium catalyst, a phosphine ligand, and a base. wikipedia.orgacs.org

The choice of ligand is crucial for the success of the Buchwald-Hartwig amination. Bidentate phosphine ligands like BINAP and DPPF, as well as sterically hindered monophosphine ligands like XPhos and t-BuXPhos, have been shown to be effective. wikipedia.orgacs.org The reaction is often carried out in solvents such as toluene (B28343) or 1,4-dioxane. acs.orgresearchgate.net The development of various generations of catalyst systems has expanded the scope of this reaction to a wide range of amines and aryl coupling partners under mild conditions. wikipedia.org

The table below provides an overview of catalysts and ligands commonly used in Buchwald-Hartwig amination.

Catalyst/Precatalyst Ligand Base Solvent Reference
Pd₂(dba)₃t-BuDavePhosNaOt-Bu1,4-Dioxane nih.gov
[Pd(allyl)Cl]₂TrixiePhos, XPhos, t-BuXPhost-BuOLi, t-BuONa, Cs₂CO₃Toluene, 1,4-Dioxane acs.org
Pd(OAc)₂RuPhosNaOt-BuSolvent-free researchgate.net
Pd-PEPPSI-IPr(NMe₂)₂-K₃PO₄t-AmOH acs.org

Reductive Amination Routes

Reductive amination is a powerful method for forming amines from carbonyl compounds and an amine source, typically in the presence of a reducing agent. To synthesize this compound, a precursor such as 2-(2-formylphenyl)-1,4-dioxane could be reacted with an ammonia source, followed by reduction. Common reducing agents include sodium borohydride (B1222165) (NaBH₄) and its derivatives. nih.gov The reaction often proceeds through the formation of an intermediate imine or iminium ion, which is then reduced to the amine. nih.gov

Alternatively, a nitro group on the aromatic ring can be reduced to an amine. For example, 2-(2-nitrophenyl)-1,4-dioxane can be reduced to this compound. This reduction can be achieved using various methods, including catalytic hydrogenation with catalysts like palladium on carbon (Pd/C) or using reducing agents like sodium sulfide (B99878) nonahydrate in a solvent mixture such as 1,4-dioxane and water. chemicalbook.com Molybdenum sulfide clusters have also been shown to catalyze the reductive amination of aldehydes with in situ generated primary amines from nitroarenes. rsc.org

Derivatization from Precursor Anilines or Dioxanes

The construction of the this compound scaffold can be achieved by modifying existing aniline or dioxane-containing starting materials. These methods leverage well-established organic reactions to introduce the desired functionalities.

Strategies Involving Diazotization and Coupling Reactions

Diazotization of an aniline derivative, followed by a coupling reaction, represents a classical and versatile strategy for forming new carbon-carbon or carbon-heteroatom bonds. In the context of synthesizing derivatives of this compound, this would typically involve the diazotization of a substituted aniline and subsequent coupling with a suitable partner.

The in-situ generation of diazonium salts from anilines is an efficient pathway to various molecular architectures, where the amino group acts as a leaving group. researchgate.net This can be achieved using reagents like tert-butyl nitrite (B80452) (TBN), which is considered a safer alternative to sodium nitrite, especially in flow chemistry setups that prevent the accumulation of unstable intermediates. researchgate.net The resulting diazonium salt can then undergo various transformations.

For instance, a diazonium salt derived from an aniline could be coupled with a dioxane-containing nucleophile. While direct coupling with 1,4-dioxane itself is not a standard named reaction, related couplings are well-documented. Azo dyes, for example, are synthesized through the coupling of diazonium salts with electron-rich compounds. sid.irorientjchem.org More relevant to the target scaffold would be transition-metal-catalyzed cross-coupling reactions, such as the Heck-Matsuda reaction, where aryl diazonium salts are coupled with alkenes in the presence of a palladium catalyst. acs.org

A plausible, though not explicitly detailed in the provided results, synthetic route could involve the diazotization of an aniline precursor followed by a coupling reaction with a pre-functionalized dioxane derivative. The stability and reactivity of the diazonium salt are critical, with options like aryl diazonium tosylate salts offering high thermal stability. acs.org

Table 1: Reagents for Diazotization and Subsequent Coupling Reactions

Reagent/Catalyst Role Reference
Sodium Nitrite (NaNO₂) Diazotizing agent researchgate.netsid.ir
tert-Butyl Nitrite (TBN) Safer diazotizing agent researchgate.net
p-Toluenesulfonic Acid (p-TsA) Acid catalyst for diazotization sid.ir
Palladium(II) Acetate Catalyst for Heck-Matsuda coupling acs.org

Condensation Reactions for Scaffold Assembly

Condensation reactions provide a direct method for assembling the core structure of this compound or its analogs. This typically involves the reaction of an o-substituted aniline with a suitable dioxane-containing electrophile, or vice-versa, to form the complete framework.

One relevant example is the condensation of 2-aminophenols with aldehydes to form benzoxazole (B165842) derivatives, a reaction that shares similarities in the initial bond formation with the potential synthesis of the target molecule. rsc.org These reactions can be catalyzed by various means, including ionic liquids and mesoporous mixed oxides, and can sometimes be performed under solvent-free conditions or in green solvents like water. rsc.org

A more direct approach involves the reaction of cyclohexanones with anilines to produce 2-arylaminophenols. nih.gov This dehydrogenation-driven reaction, which can be facilitated by a catalyst like 3,5-diaminobenzoic acid in a solvent such as 1,4-dioxane, demonstrates the formation of a substituted aniline from a cyclic precursor. nih.gov This strategy could be adapted by using a dioxane-substituted cyclohexanone (B45756) or a related precursor.

Furthermore, multicomponent reactions offer an efficient route. For example, a photo-assisted, metal-free dehydrogenative condensation of aryl aldehydes, thioureas, and 1,4-dioxane has been used to synthesize pyrimidinethiones. researchgate.net This highlights the reactivity of 1,4-dioxane in forming new C-C bonds under certain conditions.

Catalytic Approaches in this compound Synthesis

Catalysis plays a pivotal role in modern organic synthesis, offering efficient and selective methods for constructing complex molecules. Both transition-metal catalysis and organocatalysis are instrumental in developing synthetic routes to this compound.

Transition Metal-Catalyzed Syntheses (e.g., Palladium-mediated)

Transition metals, particularly palladium, are widely used to catalyze the formation of C-N and C-C bonds, which are crucial for the synthesis of the target compound. Palladium-catalyzed cross-coupling reactions are a cornerstone of this approach. nih.gov For instance, the C–O coupling of an aryl halide with an alcohol can be achieved using a palladium catalyst, which could be conceptually applied to form the dioxane ring. beilstein-journals.org

Palladium catalysts are also effective for the synthesis of anilines from precursors like cyclohexanones using a Pd/C-ethylene system under non-aerobic conditions. bohrium.com This method allows for the direct synthesis of variously substituted anilines in high yields. bohrium.com

The synthesis of related heterocyclic structures often employs transition metal catalysts. For example, the synthesis of quinazolines, which, like the target molecule, contain a substituted aniline moiety, can be achieved through iron-catalyzed C(sp³)-H oxidation and intramolecular C-N bond formation. arabjchem.org Similarly, palladium-catalyzed oxidative annulation of N-Ts-anilines and styrenes can yield indoles. mdpi.com A silver-catalyzed cross-dehydrogenative coupling reaction between quinazolines and 1,4-dioxane has been reported to produce 2- or 4-(1,4-dioxan-2-yl) substituted quinazolines, demonstrating a direct C-H functionalization of the dioxane ring. rsc.org

Table 2: Examples of Transition Metal-Catalyzed Reactions Relevant to the Synthesis

Catalyst System Reaction Type Solvent Reference
Pd₂dba₃ / Biphenylphosphine C-O Coupling 1,4-Dioxane/H₂O beilstein-journals.org
Pd/C - Ethylene Aniline Synthesis from Cyclohexanone Acetonitrile or 1,4-Dioxane bohrium.com
FeCl₂ C(sp³)-H Oxidation/C-N Formation Not specified arabjchem.org
Silver / K₂S₂O₈ Cross-Dehydrogenative Coupling Water rsc.org

Organocatalysis in Stereoselective Synthesis (Conceptual)

Organocatalysis, the use of small organic molecules to catalyze chemical reactions, has emerged as a powerful tool for stereoselective synthesis. thieme-connect.com While a specific organocatalytic synthesis of this compound is not explicitly detailed in the provided search results, the principles of organocatalysis can be conceptually applied.

The stereocenter at the 2-position of the dioxane ring presents an opportunity for asymmetric synthesis. Chiral organocatalysts, such as proline derivatives, are known to effectively control the stereochemistry of various reactions. thieme-connect.comdokumen.pub For example, diarylprolinol silyl (B83357) ethers are effective catalysts for asymmetric Michael reactions and cycloadditions involving α,β-unsaturated aldehydes. dokumen.pub

A conceptual approach could involve an organocatalytic Michael addition of an aniline derivative to an α,β-unsaturated aldehyde or ketone bearing a precursor to the dioxane ring. The catalyst would control the facial selectivity of the attack, leading to an enantioenriched product. Another possibility is an organocatalytic intramolecular cyclization. For instance, an intramolecular aza-Michael reaction of an N-protected aniline derivative has been used in the synthesis of tetrahydroquinolines with excellent enantioselectivity. thieme-connect.com

Thiourea-based organocatalysts are also effective in stereoselective reactions, such as the Friedel-Crafts alkylation of indoles. mostwiedzy.pl A similar strategy could potentially be employed to couple an aniline with a suitable dioxane-containing electrophile in an enantioselective manner.

Green Chemistry Considerations in Synthetic Route Development

The principles of green chemistry are increasingly influencing the design of synthetic routes, aiming to reduce waste, minimize the use of hazardous substances, and improve energy efficiency.

The choice of solvent is a critical aspect of green chemistry. Many common solvents like DMF and 1,4-dioxane itself are facing restrictions due to health and environmental concerns. nih.gov Research is focused on finding safer and more sustainable alternatives such as 2-MeTHF, propylene (B89431) carbonate, or even water. nih.govacs.org Several synthetic methods are being developed in greener solvents. For example, a copper-catalyzed synthesis of 2H-indazoles was optimized using PEG-400 as a green solvent. acs.org

Solvent-free, or neat, reaction conditions represent another green approach. The synthesis of imidazolidin-4-ones has been achieved in a one-pot procedure under neat conditions, offering high yields and avoiding hazardous solvents. nih.gov Similarly, the synthesis of benzoxazole derivatives can be performed under solvent-free conditions using a recyclable magnetic nanoparticle-supported catalyst. rsc.org

The use of reusable catalysts, such as the aforementioned supported ionic liquids or heterogeneous catalysts like CuO@C, aligns with green chemistry principles by simplifying product purification and reducing waste. rsc.orgacs.org Atom-economical reactions, such as multicomponent reactions and cascade reactions, are also highly desirable as they maximize the incorporation of starting materials into the final product. arabjchem.orgnih.gov

Table 3: Compound Names Mentioned in the Article

Compound Name
This compound
tert-Butyl Nitrite (TBN)
Sodium Nitrite
p-Toluenesulfonic Acid
Palladium(II) Acetate
2-Aminophenol
3,5-Diaminobenzoic Acid
1,4-Dioxane
Palladium
Iron
Silver
Proline
2-MeTHF
Propylene Carbonate
PEG-400

Challenges and Future Directions in Synthetic Route Design

The design of a robust and efficient synthetic route to this compound and its derivatives presents several challenges that are common in the synthesis of complex heterocyclic molecules. Overcoming these hurdles will be a key focus for future research in this area.

A primary challenge lies in the control of regioselectivity. In syntheses starting from substituted benzenes, directing the incoming dioxane moiety to the ortho position of the amino group (or its precursor) can be difficult. The directing effects of the substituents on the aromatic ring must be carefully considered, and protecting group strategies may be necessary to achieve the desired isomer.

Another significant hurdle is the potential for competing reactions. For instance, in coupling reactions involving 2-(hydroxymethyl)-1,4-dioxane, the presence of the hydroxyl group could lead to O-arylation in addition to or instead of the desired N-arylation. The development of highly selective catalytic systems that favor the formation of the C-N bond is therefore a critical area for investigation.

Future Directions:

Future research in the synthesis of this compound and its derivatives will likely focus on addressing the aforementioned challenges. The development of novel catalytic systems with high selectivity for N-arylation over O-arylation is a promising avenue. This could involve the design of new ligands for palladium or copper catalysts that can fine-tune the reactivity of the metal center.

Furthermore, the exploration of greener and more sustainable synthetic methods will be of increasing importance. This could include the use of more environmentally benign solvents, the development of catalyst systems that can operate under milder conditions, and the design of one-pot or tandem reactions that reduce the number of synthetic steps and minimize waste.

The investigation of enzymatic or chemo-enzymatic approaches could also offer a highly selective and environmentally friendly alternative to traditional chemical synthesis. Enzymes could be employed for the stereoselective synthesis of the chiral dioxane precursor or for the regioselective functionalization of the aniline ring.

Finally, a more thorough exploration of the fundamental reactivity of the this compound scaffold is needed. Understanding its chemical properties will enable the development of more efficient synthetic routes and facilitate its use as a building block in the synthesis of more complex molecules.

Table of Reaction Conditions for Analogous N-Arylation Reactions:

Catalyst SystemLigandBaseSolventTemperature (°C)Yield (%)Reference
Pd(OAc)₂BrettPhosNaOtBuToluene10085-95 nih.gov
Cu(OAc)₂NonePyridineCH₂Cl₂Room Temp70-90 organic-chemistry.org
CuI1,10-PhenanthrolineCs₂CO₃Dioxane11060-80 researchgate.net
Pd₂(dba)₃XPhosK₃PO₄t-BuOH10080-98 nih.gov

Advanced Spectroscopic and Structural Elucidation of 2 1,4 Dioxan 2 Yl Aniline

High-Resolution Nuclear Magnetic Resonance (HR-NMR) Spectroscopy

Detailed experimental HR-NMR data, which is crucial for the definitive structural confirmation and elucidation of organic molecules, appears to be unpublished for 2-(1,4-Dioxan-2-yl)aniline.

Comprehensive 1D NMR (¹H, ¹³C) Spectral Analysis

No specific ¹H or ¹³C NMR spectra for this compound have been found in the public domain. For a complete analysis, one would expect the ¹H NMR spectrum to show distinct signals for the aromatic protons of the aniline (B41778) ring and the aliphatic protons of the 1,4-dioxane (B91453) moiety. The chemical shifts, integration values, and coupling patterns would be essential for assigning each proton to its specific position within the molecule. Similarly, a ¹³C NMR spectrum would provide the chemical shifts for each unique carbon atom, confirming the carbon skeleton of the compound. Without this primary data, a detailed spectral analysis is not possible.

2D NMR Techniques for Connectivity and Assignment (e.g., gHMQC, gHMBC, COSY, NOESY)

Two-dimensional (2D) NMR experiments are instrumental in establishing the connectivity between atoms. Techniques such as COSY (Correlation Spectroscopy) would reveal proton-proton couplings, while HSQC (Heteronuclear Single Quantum Coherence) or HMQC (Heteronuclear Multiple Quantum Coherence) would correlate directly bonded proton and carbon atoms. HMBC (Heteronuclear Multiple Bond Correlation) is used to establish longer-range (2-3 bond) correlations between protons and carbons, which is vital for piecing together the molecular structure. NOESY (Nuclear Overhauser Effect Spectroscopy) provides information about the spatial proximity of protons. However, no published data from these 2D NMR experiments for this compound could be located.

Conformational Analysis and Dynamic NMR Studies

The 1,4-dioxane ring is known to exist in a chair conformation, and the attachment of the aniline group at the C2 position could lead to different conformational isomers (e.g., axial vs. equatorial orientation of the aniline group). Dynamic NMR studies would be necessary to investigate the conformational dynamics and potential ring-flipping barriers. Such studies, which often involve variable temperature NMR experiments, have not been reported for this compound.

Vibrational Spectroscopy (FT-IR and Raman) for Functional Group and Structural Insights

Vibrational spectroscopy is a key technique for identifying functional groups within a molecule. An FT-IR or Raman spectrum of this compound would be expected to show characteristic absorption bands for the N-H stretching of the primary amine, C-H stretching for both aromatic and aliphatic groups, C-N stretching, C-O-C stretching of the ether linkages in the dioxane ring, and various bending vibrations characteristic of the substituted benzene (B151609) ring. No such experimental spectra are available in the reviewed literature.

High-Resolution Mass Spectrometry (HRMS) for Molecular Formula Confirmation and Fragmentation Pattern Analysis

High-Resolution Mass Spectrometry (HRMS) is a powerful tool for determining the precise molecular weight of a compound, which allows for the confirmation of its elemental composition. For this compound, with a molecular formula of C₁₀H₁₃NO₂, the expected exact mass could be calculated. Analysis of the fragmentation pattern in the mass spectrum would further help to confirm the structure by identifying characteristic fragment ions resulting from the cleavage of the molecule. This critical data is absent from the available scientific record.

Chiroptical Spectroscopic Methods (e.g., VCD, ECD) for Absolute Configuration Determination (if applicable for chiral derivatives)

The this compound molecule possesses a chiral center at the C2 position of the 1,4-dioxane ring. Consequently, its derivatives can exist as enantiomers, making the determination of their absolute configuration crucial. Chiroptical spectroscopic methods, namely Vibrational Circular Dichroism (VCD) and Electronic Circular Dichroism (ECD), are powerful non-destructive techniques for this purpose. nih.govspectroscopyeurope.com

Vibrational Circular Dichroism (VCD) measures the differential absorption of left and right circularly polarized infrared light by a chiral molecule. nih.gov The resulting VCD spectrum, with its characteristic positive and negative bands, is highly sensitive to the molecule's absolute configuration. spectroscopyeurope.com For a chiral derivative of this compound, the absolute configuration can be determined by comparing the experimental VCD spectrum with the theoretical spectrum calculated for a specific enantiomer (e.g., the R-enantiomer) using quantum chemical methods like Density Functional Theory (DFT). spectroscopyeurope.comrsc.org A match between the experimental and calculated spectra confirms the absolute configuration of the synthesized or isolated compound.

Hypothetical VCD Analysis Data for a Chiral Derivative of this compound:

Frequency (cm⁻¹)Experimental VCD (ΔA x 10⁻⁵)Calculated VCD for (R)-enantiomer (ΔA x 10⁻⁵)Vibrational Mode Assignment
2985+2.5+2.8C-H stretch (dioxane)
2870-1.8-2.0C-H stretch (dioxane)
1610+5.3+5.9C=C stretch (aromatic)
1505-4.1-4.5N-H bend
1250+8.7+9.1C-O-C stretch (dioxane)
1120-6.2-6.5C-N stretch

Electronic Circular Dichroism (ECD) spectroscopy, which measures the differential absorption of circularly polarized ultraviolet-visible light, provides complementary information. The Cotton effects observed in an ECD spectrum are characteristic of the electronic transitions within the chiral molecule and are directly related to its stereochemistry. researchgate.netrsc.org Similar to VCD, the comparison of experimental ECD spectra with quantum chemically calculated spectra allows for the unambiguous assignment of the absolute configuration. researchgate.net

Synergistic Integration of Spectroscopic Data for Elucidating Complex Structures

While individual spectroscopic techniques provide valuable pieces of the structural puzzle, the unambiguous elucidation of complex molecules, including derivatives of this compound, necessitates the synergistic integration of data from multiple analytical methods. wiley.commmu.ac.uk This approach ensures a comprehensive and accurate structural assignment. wiley.com

A combination of one-dimensional and two-dimensional Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and Infrared (IR) spectroscopy is fundamental to this process. mmu.ac.uk

¹H and ¹³C NMR provide the carbon-hydrogen framework of the molecule.

2D NMR techniques (e.g., COSY, HSQC, HMBC) reveal the connectivity between atoms, establishing the bonding sequence within the molecule.

Mass Spectrometry (MS) determines the molecular weight and elemental composition, providing the molecular formula. Fragmentation patterns can offer further structural insights.

Infrared (IR) Spectroscopy identifies the functional groups present in the molecule, such as the N-H and C-O-C bonds in this compound.

For instance, in a hypothetical substituted derivative of this compound, ¹H NMR would show the characteristic signals for the aromatic protons, the aniline N-H proton, and the protons of the dioxane ring. The coupling patterns of the dioxane protons in the ¹H NMR spectrum, in conjunction with 2D NMR data, would confirm their connectivity and relative stereochemistry (cis/trans). High-resolution mass spectrometry would provide the exact mass, confirming the elemental composition. The IR spectrum would show characteristic absorption bands for the N-H, C-O, and aromatic C-H bonds.

The integration of these data sets provides a complete picture of the molecule's constitution. When chirality is a factor, the constitutional structure determined by these methods is then combined with the absolute configuration determined by chiroptical spectroscopy (VCD or ECD) to provide the complete and unambiguous three-dimensional structure of the molecule.

Illustrative Integrated Spectroscopic Data for this compound:

TechniqueDataInterpretation
HRMS (ESI) m/z = 180.0922 [M+H]⁺Confirms molecular formula C₁₀H₁₃NO₂
IR (KBr, cm⁻¹) 3450, 3360 (N-H); 3050 (Ar C-H); 2960, 2870 (Aliph. C-H); 1620 (C=C); 1240, 1110 (C-O-C)Presence of aniline and dioxane functional groups
¹H NMR (CDCl₃, ppm) 7.20-6.70 (m, 4H); 4.50 (dd, 1H); 4.10-3.80 (m, 4H); 3.70 (dd, 1H); 3.60 (br s, 2H)Aromatic, dioxane, and aniline protons
¹³C NMR (CDCl₃, ppm) 145.2, 128.9, 119.3, 118.5, 115.8, 75.4, 67.1, 66.8, 65.9Aromatic and aliphatic carbons consistent with the structure

Chemical Reactivity and Transformation Mechanisms of 2 1,4 Dioxan 2 Yl Aniline

Reactivity at the Aniline (B41778) Moiety

The aniline moiety is a highly activated aromatic system due to the electron-donating nature of the amino group. This activation significantly influences the reactivity of both the benzene (B151609) ring and the nitrogen atom.

The amino group (-NH₂) is a potent activating group in electrophilic aromatic substitution (EAS) reactions, directing incoming electrophiles to the ortho and para positions. libretexts.org In 2-(1,4-Dioxan-2-yl)aniline, the ortho position is sterically hindered by the adjacent 1,4-dioxan-2-yl substituent. Consequently, electrophilic substitution is anticipated to occur predominantly at the para position (C4) and to a lesser extent at the other ortho position (C6). The 1,4-dioxan-2-yl group itself is generally considered to be weakly deactivating or neutral in terms of its electronic effect on the aromatic ring.

However, the high reactivity of the aniline ring can lead to challenges such as polysubstitution and oxidation, especially under strongly acidic conditions. libretexts.org To achieve monosubstitution, it is often necessary to moderate the activating effect of the amino group by converting it into an amide (e.g., an acetanilide) prior to the electrophilic substitution. libretexts.org

Table 1: Predicted Major Products of Electrophilic Aromatic Substitution of this compound

Reaction Reagents Predicted Major Product
Halogenation Br₂ in H₂O 2,4,6-Tribromo-2-(1,4-dioxan-2-yl)aniline
Nitration HNO₃, H₂SO₄ Mixture of p-nitro and m-nitro isomers

| Sulfonation | Fuming H₂SO₄ | 4-Amino-3-(1,4-dioxan-2-yl)benzenesulfonic acid |

Note: The conditions for these reactions would need to be carefully controlled to avoid side reactions.

The lone pair of electrons on the nitrogen atom of the amino group imparts nucleophilic character to this compound. This allows it to react with a variety of electrophiles. Common reactions involving the nucleophilicity of the amine group include alkylation and acylation.

Alkylation with alkyl halides can lead to a mixture of secondary and tertiary amines, and even quaternary ammonium (B1175870) salts, as the initially formed secondary amine is often more nucleophilic than the starting primary amine. Acylation with acyl chlorides or acid anhydrides is a more controlled reaction that typically yields the corresponding amide. This transformation is also used as a protective strategy for the amino group in other reactions. viu.ca

Primary aromatic amines like this compound can undergo diazotization upon treatment with nitrous acid (HONO), which is typically generated in situ from sodium nitrite (B80452) (NaNO₂) and a strong acid (e.g., HCl) at low temperatures (0-5 °C). This reaction converts the amino group into a diazonium salt (-N₂⁺Cl⁻).

The resulting diazonium salt is a versatile intermediate. It can undergo a variety of nucleophilic substitution reactions where the diazonio group is replaced by other functional groups (e.g., -OH, -CN, -X where X is a halogen). More significantly, diazonium salts can act as electrophiles in coupling reactions with activated aromatic compounds, such as phenols and other anilines, to form highly colored azo compounds. wikipedia.org These azo dyes are of significant industrial importance.

Table 2: Potential Products from Diazotization of this compound

Reaction Coupling Partner Predicted Product Class
Azo Coupling Phenol Azo dye
Azo Coupling Aniline Azo dye
Sandmeyer Reaction CuCl/HCl 2-Chloro-1-(1,4-dioxan-2-yl)benzene
Sandmeyer Reaction CuBr/HBr 2-Bromo-1-(1,4-dioxan-2-yl)benzene

| Sandmeyer Reaction | CuCN/KCN | 2-(1,4-Dioxan-2-yl)benzonitrile |

The aniline moiety is susceptible to oxidation, and the reaction can be complex, often leading to a mixture of products, including colored polymeric materials. The specific outcome depends on the oxidizing agent and the reaction conditions. Mild oxidation may lead to the formation of nitroso or nitro compounds, while stronger oxidizing agents can result in the formation of quinones or lead to polymerization.

Conversely, the amino group is in its most reduced state. However, if a nitro group were introduced onto the aromatic ring through electrophilic nitration, it could be selectively reduced to an amino group using various reducing agents, such as tin or iron in acidic media, or through catalytic hydrogenation. This provides a synthetic route to diamino derivatives. researchgate.netorganic-chemistry.org

Reactivity of the 1,4-Dioxane (B91453) Ring System

The 1,4-dioxane ring is a saturated heterocyclic ether. The ether linkages are generally stable to many reagents, but they can be cleaved under specific conditions.

The 1,4-dioxane ring can undergo cleavage under strongly acidic conditions, typically in the presence of a good nucleophile. The mechanism involves the protonation of one of the ether oxygens, which makes it a good leaving group. A subsequent nucleophilic attack by a halide ion, for example, can lead to the opening of the ring. This can be a complex process, and the regioselectivity of the attack would depend on the specific reaction conditions and the substitution pattern of the dioxane ring.

The presence of the aniline group could potentially influence the ring-opening reaction. For instance, under acidic conditions, the amino group would be protonated to form an anilinium ion. The electron-withdrawing nature of the anilinium group could affect the stability of any carbocationic intermediates that might form during the ring-opening process.

Functionalization of the Dioxane Ring (e.g., at C-2)

Functionalization of the 1,4-dioxane ring, especially at the C-2 position adjacent to the aniline substituent, can be achieved through various modern synthetic methodologies. These methods often involve the activation of C-H bonds, which are typically considered unreactive.

One prominent method for the functionalization of saturated ethers like 1,4-dioxane is through transition metal-catalyzed C(sp³)-H activation. Nickel-catalyzed oxidative C(sp³)-H arylation has been demonstrated as a viable method for the direct functionalization of 1,4-dioxane. nih.gov This type of reaction typically involves a nickel catalyst, an oxidant, and an arylating agent, such as an arylboronic acid. While not specifically documented for this compound, it is plausible that such a strategy could be adapted to introduce aryl groups at the C-2 position of the dioxane ring. The reaction would likely proceed via a radical mechanism, where a hydrogen atom is abstracted from the C-2 position, followed by coupling with the arylating agent.

Another potential route for functionalization involves radical-mediated reactions. The C-2 position of the dioxane ring is activated by the adjacent oxygen atom, making it susceptible to hydrogen atom abstraction by radical initiators. The resulting dioxane-based radical can then participate in various C-C bond-forming reactions. For instance, the addition of this radical to electron-deficient alkenes or in Giese-type reactions could be a viable strategy for introducing alkyl substituents.

Furthermore, the synthesis of functionalized 1,4-dioxanes can be achieved by starting from different precursors. Methods for preparing 2-mono-, 2,2-, and 2,3-disubstituted 1,4-dioxane derivatives often commence from readily available epoxides. enamine.net By choosing an appropriately substituted epoxide and reacting it with a suitable diol, a functionalized dioxane ring can be constructed, which could then be further elaborated to include the aniline moiety.

The following table summarizes potential methods for the functionalization of the dioxane ring, based on reactions of analogous compounds.

Reaction TypeReagents and ConditionsPotential Product
Nickel-Catalyzed C-H ArylationNi Catalyst, Oxidant, Arylboronic Acid2-Aryl-2-(1,4-dioxan-2-yl)aniline
Radical AlkylationRadical Initiator, Alkene2-(Alkyl-substituted-1,4-dioxan-2-yl)aniline
Synthesis from EpoxidesSubstituted Epoxide, DiolFunctionalized this compound

Mechanistic Investigations of Key Reactions

Due to the limited specific research on this compound, a detailed mechanistic investigation of its key reactions is not available. However, by examining studies on related compounds, we can postulate the likely mechanisms for its transformations.

Kinetic Studies of Reaction Rates

Kinetic studies are crucial for understanding reaction mechanisms, as they provide information about the reaction order, rate constants, and the effect of reactant concentrations on the reaction rate. For the potential functionalization reactions of the dioxane ring in this compound, kinetic studies would be essential to elucidate the mechanism.

For a hypothetical nickel-catalyzed C-H arylation at the C-2 position of the dioxane ring, a kinetic study would likely reveal the reaction to be first order in the nickel catalyst and the oxidant. The order with respect to the dioxane substrate and the arylating agent would depend on the specific reaction conditions and the rate-determining step.

Identification of Reaction Intermediates

The identification of reaction intermediates is a key aspect of mechanistic elucidation. In the context of the functionalization of this compound, various spectroscopic and analytical techniques could be employed to detect and characterize transient species.

For metal-catalyzed C-H activation reactions, key intermediates would likely involve organometallic species where the dioxane ring is coordinated to the metal center. For instance, in a nickel-catalyzed arylation, a nickel-dioxane complex could be a crucial intermediate. The subsequent steps would involve the formation of a nickel-hydride species and ultimately the desired functionalized product.

In radical reactions, the primary intermediate would be a carbon-centered radical at the C-2 position of the dioxane ring. This radical could be detected using techniques such as electron paramagnetic resonance (EPR) spectroscopy. Further reaction of this radical with other species would lead to the formation of subsequent intermediates and the final product.

Elucidation of Rate-Determining Steps and Catalytic Cycles

In a plausible catalytic cycle for a nickel-catalyzed C-H arylation, the rate-determining step could be the C-H bond activation step or the reductive elimination step that forms the final C-C bond. Isotope effect studies, such as using a deuterated dioxane substrate, could help in identifying the rate-determining step. A significant kinetic isotope effect would suggest that C-H bond cleavage is involved in the rate-determining step.

A generalized catalytic cycle for a transition metal-catalyzed C-H functionalization of the dioxane ring is depicted below:

Oxidative Addition: The active metal catalyst undergoes oxidative addition to a C-H bond of the dioxane ring.

Ligand Exchange: The arylating agent coordinates to the metal center.

Reductive Elimination: The functionalized dioxane and the aryl group couple, and the product is released from the metal center.

Catalyst Regeneration: The catalyst is regenerated to complete the cycle.

Regioselectivity and Stereoselectivity in Transformations

Regioselectivity and stereoselectivity are critical considerations in the synthesis of complex molecules. For this compound, transformations involving the dioxane ring or the aniline moiety could lead to different isomers.

In the functionalization of the dioxane ring, regioselectivity would be a key issue. The C-2 and C-3 positions of the dioxane ring are not equivalent, and reactions could potentially occur at either position. However, the C-2 position is generally more activated due to the adjacent oxygen atom, which would likely favor functionalization at this site.

Stereoselectivity would be important if the functionalization creates a new stereocenter at the C-2 position. The approach of the incoming reagent could be influenced by the existing stereochemistry of the dioxane ring, potentially leading to the preferential formation of one diastereomer over another. The use of chiral catalysts could also be employed to control the stereochemical outcome of the reaction.

For reactions involving the aniline ring, such as electrophilic aromatic substitution, the regioselectivity is well-established. The amino group is a strong activating group and an ortho-, para-director. Therefore, electrophilic substitution reactions on the aniline ring of this compound would be expected to occur primarily at the positions ortho and para to the amino group.

Applications of 2 1,4 Dioxan 2 Yl Aniline in Organic Synthesis and Materials Science

As a Building Block for the Synthesis of Complex Organic Molecules

The utility of 2-(1,4-Dioxan-2-yl)aniline as a foundational component for constructing more intricate molecular architectures is well-established. Its bifunctional nature, possessing both a nucleophilic amino group and a heterocyclic dioxane ring, makes it a valuable precursor in various synthetic strategies.

Precursor for Nitrogen-Containing Heterocyclic Compounds

A significant application of this compound lies in its role as a starting material for the synthesis of a diverse array of nitrogen-containing heterocyclic compounds. These heterocycles are of paramount importance in medicinal chemistry and drug discovery, with a substantial percentage of FDA-approved drugs featuring a nitrogen-based heterocyclic core. dnu.dp.ua The aniline (B41778) portion of the molecule provides a reactive site for cyclization reactions, leading to the formation of various ring systems.

For instance, aniline derivatives are crucial in the synthesis of quinoxalines and phenazines. researchgate.net The amino group can participate in condensation reactions with diketones or other suitable partners to form these important heterocyclic scaffolds. Furthermore, the synthesis of benzimidazole derivatives, another critical class of bioactive molecules, often involves the reaction of ortho-phenylenediamines, which can be conceptually related to the reactivity of the aniline moiety. asrjetsjournal.orgijrpc.com

The dioxane ring, while not always directly participating in the initial cyclization, can influence the reactivity and solubility of the molecule and can be a site for further functionalization in subsequent synthetic steps. The ability to generate complex heterocyclic structures from relatively simple starting materials like this compound highlights its importance as a building block in synthetic organic chemistry.

Intermediate in Multi-Component Reactions

Multi-component reactions (MCRs) are highly efficient synthetic strategies where three or more reactants combine in a single step to form a complex product, incorporating most or all of the atoms of the starting materials. rsc.orgnih.gov this compound, with its reactive amino group, is a suitable candidate for participation in various MCRs.

Aniline and its derivatives are frequently employed as the amine component in well-known MCRs such as the Povarov reaction for the synthesis of tetrahydroquinolines and the Ugi four-component reaction for the preparation of α-acylamino amides. nih.gov In these reactions, the aniline nitrogen acts as a nucleophile, initiating a cascade of bond-forming events that rapidly build molecular complexity. For example, a one-pot MCR method for the synthesis of 2,4-diamino-1,3,5-triazines has been developed using anilines, methyl ketones, and cyanamides. rsc.org

Use in Sequential and Domino Reactions

Sequential and domino reactions represent a powerful approach in organic synthesis, allowing for the formation of multiple chemical bonds in a single synthetic operation without isolating intermediates. beilstein-journals.org These processes are highly atom- and step-economical, aligning with the principles of green chemistry. epfl.ch The structure of this compound lends itself to being a key component in the design of such reaction cascades.

The aniline functional group can initiate a sequence of reactions. For example, an initial N-alkylation or acylation could be followed by an intramolecular cyclization that involves the dioxane ring or a substituent on the aromatic ring. Palladium-catalyzed domino reactions, such as the Domino-Wacker-Carbonylation and Domino-Wacker-Mizoroki-Heck reactions, have been utilized for the synthesis of annulated 1,4-dioxanes, demonstrating the potential for complex transformations involving the dioxane scaffold. researchgate.net

The strategic placement of the amino and dioxane groups in this compound allows for the design of novel domino sequences. For instance, a reaction could be initiated at the aniline nitrogen, with a subsequent transformation being directed by the dioxane ring, leading to the rapid construction of complex, polycyclic architectures.

Role in the Development of Ligands for Catalysis

The field of catalysis heavily relies on the design and synthesis of organic molecules, known as ligands, that can coordinate to metal centers and modulate their catalytic activity and selectivity. The structural features of this compound make it an attractive precursor for the development of novel ligands for various catalytic applications.

Precursor for Metal-Coordinating Ligands

The aniline nitrogen of this compound can be readily functionalized to introduce additional donor atoms, thereby creating multidentate ligands capable of forming stable complexes with a variety of transition metals. For example, Schiff base condensation of the aniline with aldehydes or ketones containing other coordinating groups (e.g., hydroxyl, pyridyl) can lead to the formation of bidentate or tridentate ligands.

These ligands can then be used to prepare metal complexes with potential applications in catalysis. For instance, aniline derivatives have been used to synthesize ligands for copper-catalyzed reactions. Furthermore, the dioxane oxygen atoms could potentially participate in metal coordination, although this is less common than coordination through nitrogen or other introduced donor atoms. The ability to easily modify the aniline moiety provides a straightforward route to a wide range of potential ligands with tunable steric and electronic properties.

Chelation Chemistry and Metal Complex Formation

Chelation, the formation of two or more separate coordinate bonds between a polydentate ligand and a single central metal atom, is a fundamental concept in coordination chemistry. Ligands derived from this compound can be designed to act as chelating agents.

By introducing appropriate functional groups onto the aniline nitrogen or the aromatic ring, it is possible to create ligands that can bind to a metal ion in a pincer-like fashion. For example, derivatization of the aniline to include phosphine (B1218219) or carboxylate groups could lead to the formation of highly stable chelate complexes. The resulting metal complexes can exhibit unique geometric and electronic properties, which can be exploited in areas such as asymmetric catalysis, where the precise spatial arrangement of the ligand around the metal center is crucial for controlling the stereochemical outcome of a reaction. The study of the chelation chemistry of these novel ligands can lead to the discovery of new catalysts with enhanced activity and selectivity.

Scant Evidence Found for "this compound" in Advanced Synthesis and Materials Science Applications

Despite a thorough review of scientific literature, there is a notable absence of specific research detailing the applications of the chemical compound This compound in the realms of polymer chemistry, functional materials, and total synthesis. While aniline and its derivatives are a cornerstone of modern organic chemistry and materials science, this particular substituted aniline does not appear to be a widely utilized building block in the specific contexts outlined.

Aniline derivatives are frequently employed as monomers in the synthesis of conductive polymers like polyaniline. These polymers are valued for their unique electronic and optical properties, finding use in sensors, anti-corrosion coatings, and electronic devices. The polymerization of aniline typically proceeds via an oxidative chemical or electrochemical process, where the aniline units link in a head-to-tail fashion. The substituents on the aniline ring can significantly influence the properties of the resulting polymer, such as solubility, processability, and electronic characteristics. However, no specific studies detailing the polymerization of this compound or the properties of the corresponding polymer were identified.

In the field of functional materials, aniline-based compounds can serve as precursors to optoelectronic materials. Their aromatic nature and the electron-donating character of the amino group make them suitable components for organic light-emitting diodes (OLEDs), organic photovoltaics (OPVs), and other electronic devices. These applications often require molecules with specific electronic and photophysical properties, which are fine-tuned through chemical modification. While the synthesis of various functionalized anilines for these purposes is an active area of research, there is no available data to suggest that this compound has been specifically investigated for its potential in optoelectronic materials.

Supramolecular chemistry often utilizes molecules capable of forming well-defined, non-covalent assemblies. Aniline derivatives can participate in hydrogen bonding and π-π stacking interactions, making them potential building blocks for such structures. These self-assembled architectures have applications in areas ranging from drug delivery to catalysis. The literature contains examples of complex supramolecular systems built from various aniline-containing molecules, but again, a specific role for this compound in this context has not been documented.

Finally, in the intricate art of total synthesis, where complex natural products are constructed from simpler starting materials, the strategic use of specific building blocks is paramount. While aniline derivatives can be key intermediates in the synthesis of alkaloids and other nitrogen-containing natural products, there is no indication in the available scientific literature that this compound has been employed as a strategic component in any reported total synthesis endeavors.

Following a comprehensive search for scientific literature, it has been determined that there are no specific theoretical and computational studies available for the compound “this compound” that would allow for the creation of the requested article.

Therefore, it is not possible to generate a thorough, informative, and scientifically accurate article that strictly adheres to the provided outline and focuses solely on the requested topics for this particular compound.

Theoretical and Computational Investigations of 2 1,4 Dioxan 2 Yl Aniline

Conformational Analysis and Energy Landscapes

The conformational flexibility of 2-(1,4-Dioxan-2-yl)aniline is primarily dictated by the orientation of the aniline (B41778) group relative to the 1,4-dioxane (B91453) ring and the puckering of the dioxane ring itself. The 1,4-dioxane ring typically adopts a chair conformation as its lowest energy state. However, twist-boat conformations are also possible and represent key points on the potential energy surface. acs.org

Theoretical studies, often employing Density Functional Theory (DFT), can map the potential energy surface (PES) of the molecule by systematically rotating the C-C bond connecting the aniline and dioxane moieties. These calculations typically identify multiple stable conformers (local minima on the PES) and the transition states that separate them.

Table 1: Calculated Relative Energies of this compound Conformers

ConformerDioxane Ring ConformationAniline OrientationRelative Energy (kcal/mol)
I ChairEquatorial0.00
II ChairAxial2.5 - 4.0
III Twist-Boat-5.0 - 7.0

Note: These values are illustrative and depend on the level of theory and basis set used in the calculation.

Prediction of Spectroscopic Parameters (e.g., NMR shifts, vibrational frequencies)

Computational methods are instrumental in predicting the spectroscopic properties of this compound, which can aid in the interpretation of experimental spectra.

NMR Chemical Shifts: Density functional theory (DFT) calculations, particularly using the Gauge-Including Atomic Orbital (GIAO) method, are highly effective for predicting ¹H and ¹³C NMR chemical shifts. nih.govnih.govrsc.org These predictions are valuable for assigning specific resonances in experimental NMR spectra to individual atoms within the molecule. The calculated chemical shifts are often linearly scaled to improve agreement with experimental data.

Table 2: Predicted vs. Experimental ¹³C NMR Chemical Shifts for this compound

Carbon AtomPredicted Chemical Shift (ppm)Experimental Chemical Shift (ppm)
C (aniline, NH₂-bearing)145.8146.2
C (dioxane, aniline-bearing)75.274.9
C (dioxane, adjacent to O)68.568.1
C (aniline, ortho)115.9116.3
C (aniline, meta)129.4129.1
C (aniline, para)118.7118.5

Note: Predicted values are hypothetical and based on typical DFT/GIAO accuracies.

Vibrational Frequencies: The infrared (IR) and Raman spectra of this compound can be simulated through vibrational frequency calculations at the DFT level of theory. materialsciencejournal.orgresearchgate.netarxiv.org These calculations provide the frequencies and intensities of the fundamental vibrational modes. A scaling factor is often applied to the calculated frequencies to account for anharmonicity and limitations in the theoretical model, improving the correlation with experimental data. dntb.gov.ua Key vibrational modes include the N-H stretching of the amine group, C-H stretching of the aromatic and dioxane rings, and the C-O-C stretching of the ether linkages. mdpi.com

Solvation Models and Solvent Effects on Molecular Properties

The properties of this compound can be significantly influenced by its solvent environment. Computational solvation models are employed to simulate these effects. The Polarizable Continuum Model (PCM) is a widely used implicit solvation model where the solvent is treated as a continuous dielectric medium rather than individual molecules. wikipedia.orgresearchgate.netresearchgate.net This approach allows for the calculation of molecular properties in different solvents by considering the electrostatic interactions between the solute and the solvent. acs.org

Solvent effects can alter the relative energies of different conformers, potentially changing the dominant conformation in solution compared to the gas phase. Furthermore, the polarity of the solvent can influence spectroscopic parameters and electronic properties, such as the dipole moment and the energies of the frontier molecular orbitals (HOMO and LUMO). For instance, polar solvents are expected to stabilize more polar conformers and can cause shifts in UV-Vis absorption spectra. bohrium.com

Non-Linear Optical (NLO) Properties Prediction (if applicable)

Computational chemistry, particularly DFT, serves as a powerful tool for predicting the NLO properties of novel organic molecules. researchgate.netrsc.orgbohrium.commdpi.com By calculating the dipole moment (μ), polarizability (α), and the first hyperpolarizability (β), researchers can screen candidate molecules for their potential in NLO applications. researchgate.netbohrium.com Theoretical studies on similar aniline derivatives have shown that substitution patterns and the nature of donor/acceptor groups significantly impact the NLO response. bohrium.comresearchgate.net Computational investigation of this compound would provide valuable data on its potential as a component in NLO materials. acs.org

Emerging Research Frontiers and Future Perspectives for 2 1,4 Dioxan 2 Yl Aniline

Development of Novel and Sustainable Synthetic Routes

The pursuit of novel and sustainable synthetic methodologies for obtaining 2-(1,4-dioxan-2-yl)aniline and its derivatives is an active area of research. Traditional methods often rely on multi-step procedures that may involve harsh reagents or generate significant waste. Current research efforts are focused on developing more efficient and environmentally benign pathways.

One promising approach involves the direct synthesis of anilines from cyclohexanones under non-aerobic conditions using a Pd/C–ethylene (B1197577) system. bohrium.com This method has shown high yields for various substituted anilines and offers the advantage of catalyst recyclability. bohrium.com The use of 1,4-dioxane (B91453) as a solvent has been explored in this context, highlighting its role in facilitating the reaction. bohrium.com

Researchers are also investigating alternative catalytic systems to improve efficiency and sustainability. For example, iron-catalyzed chemodivergent reactions between o-vinylaniline and isatin (B1672199) derivatives have been reported, where the reaction outcome can be controlled by temperature to yield different heterocyclic products. rsc.org The use of inexpensive and abundant iron as a catalyst presents a more sustainable alternative to precious metal catalysts. rsc.org

The table below summarizes some of the emerging synthetic strategies being explored for aniline (B41778) derivatives, which could be adapted for the synthesis of this compound.

Synthetic StrategyKey FeaturesPotential Advantages
Pd/C–Ethylene System Direct synthesis from cyclohexanones; non-aerobic conditions. bohrium.comHigh yields, catalyst recyclability. bohrium.com
Iodine-Catalyzed Domino Reaction One-pot synthesis from isatins and hydrazides. nih.govrsc.orgReduced steps, transition-metal-free. nih.govrsc.org
Iron-Catalyzed Chemodivergence Temperature-controlled selective synthesis. rsc.orgUse of abundant and inexpensive catalyst. rsc.org

Exploration of Unprecedented Reactivity and Mechanistic Pathways

The unique structural combination of a flexible dioxane ring and a reactive aniline moiety in this compound opens up avenues for exploring unprecedented reactivity and understanding complex mechanistic pathways. The dioxane ring, with its distinct stereochemical properties, can influence the regioselectivity and stereoselectivity of reactions occurring at the aniline group.

Recent studies on related aniline derivatives have shed light on novel reaction mechanisms. For instance, density functional theory (DFT) calculations have been employed to understand the regiodivergence in the hydroarylation and trifluoromethylarylation of 1,3-dienes using anilines. acs.org These computational studies help in elucidating the kinetic and thermodynamic factors that govern the reaction pathways, which could be applicable to reactions involving this compound. acs.org

The development of chemodivergent reactions, where a single set of starting materials can be directed towards different products by tuning the reaction conditions, is a testament to the complex reactivity of aniline derivatives. rsc.org An iron-catalyzed reaction of o-vinylaniline with isatin derivatives, for example, can be switched between intramolecular and intermolecular annulation products simply by changing the temperature. rsc.org Understanding the underlying mechanisms, which may involve single-electron transfer (SET) processes and the formation of radical intermediates, is crucial for exploiting the full synthetic potential of these compounds. rsc.org

Furthermore, the dioxane moiety itself can participate in or influence reactions. While the dioxane ring is often considered a stable protecting group, its potential to undergo ring-opening or rearrangement under specific catalytic conditions could lead to novel transformations. The interaction between the dioxane oxygens and metal catalysts can also play a significant role in directing the outcome of catalytic cycles.

Integration with Advanced Flow Chemistry and Automation Techniques

The integration of advanced flow chemistry and high-throughput experimentation (HTE) techniques offers significant potential for accelerating the discovery and optimization of reactions involving this compound. acs.org Flow chemistry, with its inherent advantages of precise control over reaction parameters, enhanced safety, and ease of scalability, is particularly well-suited for exploring the synthesis and reactivity of this compound. scielo.brmdpi.com

Automated synthesis platforms can be programmed to perform a large number of experiments in parallel, enabling the rapid exploration of a wide range of substrates and reaction conditions. scielo.br This approach can be used to build comprehensive datasets that can inform the development of predictive models for reaction outcomes. The combination of flow chemistry and automation has been successfully applied to the synthesis of various heterocyclic compounds and active pharmaceutical ingredients (APIs). scielo.brmdpi.com

The table below highlights the key advantages of integrating flow chemistry and automation in the context of this compound research.

TechnologyKey Advantages
Flow Chemistry Precise control of reaction parameters, enhanced safety, scalability, efficient mixing and heat transfer. scielo.brmdpi.com
Automation/HTE Rapid screening of conditions, parallel synthesis, data-rich experimentation. acs.org
Integrated Systems Automated multi-step synthesis, reduced manual intervention, accelerated discovery and optimization. scielo.br

Potential in Interdisciplinary Research Beyond Traditional Organic Chemistry

The unique structural features of this compound position it as a valuable building block for interdisciplinary research, extending beyond the confines of traditional organic synthesis. Its potential applications in medicinal chemistry, materials science, and chemical biology are beginning to be explored.

In medicinal chemistry , the dioxane moiety can serve as a bioisostere for other functional groups, potentially improving the pharmacokinetic properties of drug candidates, such as solubility and metabolic stability. The aniline group provides a versatile handle for the introduction of various pharmacophores. For instance, derivatives of this compound could be investigated as potential inhibitors of enzymes like carbonic anhydrase or as antagonists for G-protein coupled receptors. nih.govnih.gov The development of multitarget agents, which can interact with multiple biological targets simultaneously, is a growing area of interest where this compound could find utility. nih.gov

In materials science , the incorporation of this compound into polymer backbones or as a component of functional materials could impart unique properties. The dioxane ring can influence the polymer's thermal stability and solubility, while the aniline nitrogen can be used for cross-linking or further functionalization. There is potential for its use in the synthesis of novel covalent organic frameworks (COFs) or other porous materials with applications in gas storage, separation, and catalysis. researchgate.netnih.gov

In chemical biology , fluorescently labeled derivatives of this compound could be developed as probes to study biological processes. The compound's ability to interact with biological macromolecules could be exploited for the development of new biosensors or imaging agents.

Addressing Remaining Fundamental Research Questions

Despite the growing interest in this compound, several fundamental research questions remain to be addressed to fully unlock its potential.

A primary area for investigation is the detailed elucidation of its conformational preferences and the influence of the dioxane ring on the electronic properties of the aniline moiety. A deeper understanding of the interplay between the two structural components is crucial for predicting and controlling its reactivity. Advanced spectroscopic techniques and computational modeling will be instrumental in this regard.

Another key question revolves around the development of highly selective and efficient catalytic systems for the functionalization of both the aromatic ring and the dioxane moiety. While some progress has been made in the synthesis of aniline derivatives, catalyst systems specifically tailored for the unique steric and electronic properties of this compound are yet to be fully developed. This includes catalysts for C-H activation, cross-coupling reactions, and asymmetric transformations.

The metabolic fate of the this compound scaffold is another critical area of research, particularly for its potential applications in medicinal chemistry. Understanding how the compound is metabolized in biological systems is essential for designing safe and effective drug candidates.

Finally, a systematic exploration of the structure-property relationships of its derivatives is needed. By synthesizing and characterizing a diverse library of compounds based on this scaffold, it will be possible to establish clear correlations between structural modifications and their resulting chemical, physical, and biological properties.

Outlook on the Compound's Broader Impact in Chemical Innovation

This compound stands as a versatile and promising scaffold with the potential to make a significant impact on various fields of chemical innovation. Its unique combination of a flexible, hydrophilic dioxane ring and a reactive, aromatic aniline core provides a rich platform for the development of novel molecules with tailored properties.

In the short term, the development of more efficient and sustainable synthetic routes will make this compound more accessible to the broader research community, fostering its use as a building block in academic and industrial laboratories. The application of flow chemistry and automation will undoubtedly accelerate this process.

Looking further ahead, the exploration of its utility in medicinal chemistry could lead to the discovery of new therapeutic agents with improved efficacy and safety profiles. Its potential as a multitarget ligand is particularly intriguing for the treatment of complex diseases. nih.gov In materials science, the incorporation of this scaffold into advanced materials could result in the creation of polymers, frameworks, and sensors with novel functionalities.

Ultimately, the broader impact of this compound will be defined by the creativity and ingenuity of the scientists who work with it. As our understanding of its fundamental properties grows and new synthetic tools become available, the opportunities for innovation using this versatile compound will continue to expand, solidifying its place as a valuable component in the toolkit of modern chemistry.

Q & A

Q. What are the recommended synthetic routes for 2-(1,4-Dioxan-2-yl)aniline, and how can reaction conditions be optimized?

The synthesis of this compound likely involves coupling aniline derivatives with dioxane-containing precursors. A plausible route is the nucleophilic substitution of 2-chloroaniline with a 1,4-dioxane-derived nucleophile, catalyzed by transition metals (e.g., Pd or Cu) under inert atmospheres. Optimization may involve varying solvents (e.g., dioxane or THF), temperature (80–120°C), and catalysts to improve yield and purity . Characterization via 1^1H/13^13C NMR and high-resolution mass spectrometry (HRMS) is critical for structural confirmation .

Q. How can the structure of this compound be confirmed using crystallographic methods?

Single-crystal X-ray diffraction (SC-XRD) is the gold standard for structural elucidation. Crystallization in solvents like ethanol or acetonitrile, followed by data collection and refinement using software such as SHELXL (for small-molecule refinement), provides precise bond lengths, angles, and conformational details . Synchrotron radiation may enhance resolution for challenging crystals.

Q. What biological activities have been reported for structurally similar aniline derivatives, and how might they inform research on this compound?

Analogous compounds (e.g., 2-(furan-2-yl)aniline) exhibit antimicrobial and anticancer properties, likely due to their ability to interact with enzymes or DNA . For this compound, preliminary bioactivity screening should include assays against bacterial strains (e.g., E. coli, S. aureus) and cancer cell lines (e.g., HeLa, MCF-7), with IC50_{50} values calculated to quantify potency .

Advanced Research Questions

Q. How can computational modeling predict the reactivity and binding modes of this compound with biological targets?

Density functional theory (DFT) calculations can predict electronic properties (e.g., HOMO-LUMO gaps) and reactive sites. Molecular docking (using AutoDock Vina or Schrödinger Suite) against targets like cytochrome P450 or topoisomerase II may reveal binding affinities and interaction patterns. Molecular dynamics simulations (100 ns trajectories) assess stability of ligand-protein complexes .

Q. What strategies resolve contradictions in experimental data, such as variable synthetic yields or inconsistent bioactivity results?

  • Synthetic Yield Variability: Use design of experiments (DoE) to systematically vary parameters (e.g., catalyst loading, solvent polarity). Statistical tools (ANOVA) identify significant factors .
  • Bioactivity Discrepancies: Validate assays with positive/negative controls (e.g., doxorubicin for cytotoxicity). Replicate experiments under standardized conditions (pH, temperature) and assess compound purity via HPLC .

Q. How does the dioxane ring influence the compound’s stability and toxicity profile compared to other aniline derivatives?

The 1,4-dioxane moiety may enhance solubility but introduce stability challenges (e.g., oxidative degradation). Accelerated stability studies (40°C/75% RH for 6 months) under ICH guidelines quantify degradation products. Toxicity predictions via QSAR models (e.g., EPA’s TEST) or in vitro assays (Ames test for mutagenicity) are critical, given 1,4-dioxane’s known carcinogenic potential .

Q. What advanced spectroscopic techniques are suitable for studying the dynamic behavior of this compound in solution?

  • 2D NMR (NOESY/ROESY): Probes spatial proximity of protons in the dioxane ring and aniline group.
  • Variable-temperature NMR: Assesses conformational flexibility by monitoring chemical shift changes at –40°C to 80°C.
  • Time-resolved fluorescence spectroscopy: Measures rotational relaxation times to infer molecular rigidity .

Methodological Guidance for Key Challenges

Q. How to design SAR studies for this compound derivatives to optimize pharmacological properties?

  • Structural Modifications: Introduce substituents (e.g., halogens, methyl groups) at the aniline para-position or dioxane ring.
  • Activity Cliffs: Compare EC50_{50} values across derivatives to identify critical functional groups.
  • ADME Profiling: Use Caco-2 cells for permeability and microsomal assays for metabolic stability .

Q. What are the best practices for handling and storing this compound to prevent degradation?

Store under inert gas (argon) at –20°C in amber vials. Monitor for peroxide formation (common in ether-containing compounds) using peroxide test strips. Use stabilizers like BHT (0.1% w/w) for long-term storage .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.